molecular formula C20H27N3O6S B3003436 Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate CAS No. 294849-09-5

Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B3003436
CAS No.: 294849-09-5
M. Wt: 437.51
InChI Key: LVGYSMKAQBPGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H27N3O6S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Research

Some benzo[b]thiophene derivatives, including compounds related to Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate, have been synthesized for potential use as dual antidepressant drugs. These compounds have shown promising results in in vitro studies for both 5-HT1A receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).

Anticancer Evaluation

A series of polyfunctional substituted 1,3-thiazoles, which is structurally related to the chemical , has been studied for anticancer activity. Certain compounds with a piperazine substituent demonstrated significant effectiveness against various cancer cell lines (Turov, 2020).

Biological Activity in Antiasthmatic Agents

Derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, which share structural similarities with the given compound, have been synthesized and evaluated for their antiasthmatic activity. These compounds exhibited significant vasodilator activity, suggesting potential use in treating asthma (Bhatia et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in various fields. This would require detailed experimental studies and possibly the development of new synthetic strategies .

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which are present in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling and function .

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

dimethyl 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c1-27-15-6-4-14(5-7-15)22-10-8-21(9-11-22)12-17(24)23-16(19(25)28-2)13-30-18(23)20(26)29-3/h4-7,16,18H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYSMKAQBPGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3C(CSC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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